3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a unique imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and an imidazole precursor.
Thioether formation: The attachment of the 4-chlorophenylthio group is accomplished through a nucleophilic substitution reaction, where a suitable thiol (4-chlorothiophenol) reacts with a halomethylimidazo[1,2-a]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the imidazo[1,2-a]pyrimidine core, potentially leading to debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., base-catalyzed reactions).
Major Products
Sulfoxides and sulfones: from oxidation.
Debrominated or hydrogenated derivatives: from reduction.
Various substituted imidazo[1,2-a]pyrimidines: from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery programs targeting specific biological pathways.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which 3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the bromine and thioether substituents.
4-Chlorophenylthio-substituted imidazo[1,2-a]pyrimidines: Similar structure but with variations in the position or nature of substituents.
Uniqueness
3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to the specific combination of the bromine atom, the 4-chlorophenylthio group, and the imidazo[1,2-a]pyrimidine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3S/c14-12-11(17-13-16-6-1-7-18(12)13)8-19-10-4-2-9(15)3-5-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWYCDIAJTSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CSC3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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